molecular formula C14H19BrN2O B4979958 1-(4-bromobenzoyl)-4-propylpiperazine

1-(4-bromobenzoyl)-4-propylpiperazine

Cat. No. B4979958
M. Wt: 311.22 g/mol
InChI Key: YIOVUXCNCXLZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobenzoyl)-4-propylpiperazine, commonly known as BBPP, is a chemical compound that belongs to the family of piperazine derivatives. BBPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

BBPP acts as a partial agonist at the 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This leads to a decrease in the firing rate of serotonin neurons in the brain, resulting in the release of less serotonin. This mechanism is thought to underlie the anxiolytic and antidepressant effects of BBPP.
Biochemical and Physiological Effects:
BBPP has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. BBPP has also been shown to decrease the levels of corticosterone, a hormone that is released in response to stress. These effects suggest that BBPP may have neuroprotective and anti-stress properties.

Advantages and Limitations for Lab Experiments

One advantage of using BBPP in lab experiments is that it has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the function of this receptor. However, BBPP has a relatively short half-life, which means that its effects may be short-lived. In addition, BBPP has not been extensively studied in humans, which limits its potential applications in clinical research.

Future Directions

There are several future directions for research on BBPP. One area of interest is the development of new antidepressant drugs based on the structure of BBPP. Another area of interest is the study of the long-term effects of BBPP on the brain and behavior. Finally, there is a need for further research on the safety and efficacy of BBPP in humans, particularly in the treatment of mood disorders.

Synthesis Methods

BBPP can be synthesized through a reaction between 4-bromobenzoyl chloride and propylpiperazine in the presence of a base such as triethylamine. The reaction yields BBPP as a white solid, which can be purified through recrystallization or column chromatography.

Scientific Research Applications

BBPP has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. BBPP has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new antidepressant drugs.

properties

IUPAC Name

(4-bromophenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOVUXCNCXLZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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